1-(2,3,6-Trichlorobenzoyl)azepane
Description
1-(2,3,6-Trichlorobenzoyl)azepane is a chlorinated benzoyl derivative of azepane, a seven-membered saturated ring containing one nitrogen atom. The compound features a benzoyl group substituted with chlorine atoms at the 2-, 3-, and 6-positions, conferring distinct electronic and steric properties.
Properties
Molecular Formula |
C13H14Cl3NO |
|---|---|
Molecular Weight |
306.6g/mol |
IUPAC Name |
azepan-1-yl-(2,3,6-trichlorophenyl)methanone |
InChI |
InChI=1S/C13H14Cl3NO/c14-9-5-6-10(15)12(16)11(9)13(18)17-7-3-1-2-4-8-17/h5-6H,1-4,7-8H2 |
InChI Key |
KVGCJWLPRWGFMK-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)C2=C(C=CC(=C2Cl)Cl)Cl |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=C(C=CC(=C2Cl)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues of the Trichlorobenzoyl Group
The 2,3,6-trichlorobenzoyl group in the target compound can be compared to other trichlorobenzene isomers listed in the evidence (Table 1). These isomers differ in chlorine substitution patterns, which significantly influence their physicochemical properties:
Table 1: Comparison of Trichlorobenzene Isomers
| Compound Name | CAS Number | Substitution Pattern | Key Properties (Inferred) |
|---|---|---|---|
| 1,2,3-Trichlorobenzene | 87-61-6 | Adjacent Cl atoms | High dipole moment, lower symmetry |
| 1,3,5-Trichlorobenzene | 108-70-3 | Symmetrical Cl atoms | High symmetry, higher melting point |
| 2,3,6-Trichlorobenzoyl moiety* | N/A | Ortho/meta Cl atoms | Steric hindrance, reduced symmetry |
*Derived from the target compound’s structure.
- Electronic Effects: The 2,3,6-substitution pattern introduces both ortho (2,6) and meta (3) chlorine atoms.
- Symmetry and Crystallinity : Unlike the symmetrical 1,3,5-trichlorobenzene (CAS 108-70-3), the 2,3,6-pattern reduces molecular symmetry, likely resulting in lower melting points and altered solubility compared to its symmetrical counterparts .
Azepane vs. Smaller Heterocycles
- Steric Profile : The bulkier azepane ring may influence interactions with enzymes or receptors compared to smaller heterocycles.
Research Findings and Implications
Substituent Position Effects
- Steric Hindrance : The 2,6-dichloro substitution in the benzoyl group creates steric crowding, which may impede nucleophilic attacks at the carbonyl carbon, reducing reactivity compared to less hindered analogs .
- Solubility and Bioavailability: The reduced symmetry of the 2,3,6-trichlorobenzoyl group (vs.
Comparative Stability
- Thermal Stability : Symmetrical trichlorobenzenes like 1,3,5-trichlorobenzene (CAS 108-70-3) exhibit higher thermal stability due to uniform charge distribution. The 2,3,6-isomer’s asymmetry may render it less stable under high-temperature conditions .
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